(2R,3R)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide
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Overview
Description
(2R,3R)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide is a chiral compound with significant importance in various fields of scientific research. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and a suitable chiral cyanohydrin derivative.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the formation of the cyanohydrin intermediate. The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R,3R)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of (2R,3R)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
4-(trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the cyano and hydroxy groups, resulting in different reactivity and applications.
Uniqueness
The uniqueness of (2R,3R)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H11F3N2O2 |
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Molecular Weight |
272.22 g/mol |
IUPAC Name |
(2R,3R)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C12H11F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,7,10,18H,1H3,(H,17,19)/t7-,10-/m1/s1 |
InChI Key |
YODXEQNROKSLLQ-GMSGAONNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Canonical SMILES |
CC(C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
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